(3-Acetoxyphenyl)boronic acid
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Overview
Description
(3-Acetoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an acetoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetoxyphenyl)boronic acid typically involves the reaction of phenylboronic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Phenylboronic acid+Acetic anhydride→(3-Acetoxyphenyl)boronic acid+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Acetoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding phenylborane.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Phenylborane.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(3-Acetoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-Acetoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with the target molecules, leading to the formation of stable complexes that modulate the activity of the target.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the acetoxy group, making it less reactive in certain applications.
(4-Acetoxyphenyl)boronic acid: Similar structure but with the acetoxy group at the fourth position, leading to different reactivity and properties.
(3-Hydroxyphenyl)boronic acid: Contains a hydroxyl group instead of an acetoxy group, affecting its chemical behavior.
Uniqueness: (3-Acetoxyphenyl)boronic acid is unique due to the presence of both the boronic acid and acetoxy groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C8H9BO4 |
---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(3-acetyloxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5,11-12H,1H3 |
InChI Key |
DRVUMCDFAZKLJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)C)(O)O |
Origin of Product |
United States |
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